2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with a unique structure that includes a fused ring system. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the compound is stable at room temperature and soluble in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow processes and the use of more robust catalysts to ensure high yields and purity. The exact industrial methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-indene-4-carboxylic acid
- 2,2-Dimethyl-2,3-dihydro-1H-indene-3-carboxylic acid
- 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
Uniqueness
2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound belonging to the indene family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a carboxylic acid group attached to an indene ring system with two methyl groups at the 2-position. This unique configuration contributes to its biological activity and interaction with various biological targets.
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H14O2 |
Molecular Weight | 190.24 g/mol |
CAS Number | 4044-54-6 |
Research indicates that indene derivatives, including this compound, exhibit various mechanisms of action:
- Antiviral Activity : The compound has been shown to inhibit hepatitis C virus replication, suggesting its potential as an antiviral agent .
- Anti-inflammatory Properties : Derivatives of this compound have demonstrated anti-inflammatory effects in various experimental models.
- Anticancer Potential : Studies have indicated that certain derivatives possess anticancer properties, possibly through the induction of apoptosis in cancer cells .
Biological Activity Studies
Several studies have focused on the biological activity of this compound and its derivatives:
Anticholinesterase Activity
A study evaluated the anticholinesterase activity of related compounds and found that some exhibited significant inhibition against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are crucial for neurotransmission in the treatment of Alzheimer's disease .
Inhibition of Aβ Aggregation
Compounds derived from indene structures demonstrated remarkable inhibition of amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The most potent inhibitors showed IC50 values around 1 μM .
Case Studies
- Antiviral Research : A study focused on the synthesis and evaluation of indene derivatives for their antiviral properties against hepatitis C. The findings suggested that specific modifications to the indene structure could enhance antiviral efficacy .
- Cancer Cell Lines : In vitro studies on cancer cell lines revealed that certain derivatives induced apoptosis and inhibited cell proliferation. For instance, one derivative showed a significant reduction in cell viability at concentrations as low as 10 μM .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroindene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-8-4-3-5-9(11(13)14)10(8)7-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSPXUMFWSZXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)C(=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.